2-Amino-4'-methylbenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4'-methylbenzophenone and related derivatives often involves catalytic oxidative aminocarbonylation reactions. For instance, Gabriele et al. (2006) demonstrated a novel synthesis route starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through a tandem oxidative aminocarbonylation-cyclization process, utilizing PdI2 and KI under specific conditions to achieve significant stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
Crystal and molecular structure analyses have been performed on similar compounds, providing insights into the molecular packing due to intramolecular and intermolecular hydrogen bonds. Antolini et al. (1985) detailed the crystal structures of 2-aminobenzophenone, elucidating the linear chain structure formed by hydrogen bonding (Antolini et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-4'-methylbenzophenone derivatives often lead to the formation of complex heterocyclic compounds. Kumar et al. (2015) described the double functionalization of 2'-amino-biphenyl-2-ols for the synthesis of 4-nitro-dibenzofurans and benzofuro-indoles, highlighting the versatility of reactions involving 2-Amino-4'-methylbenzophenone derivatives (Kumar et al., 2015).
Physical Properties Analysis
The physical properties of 2-Amino-4'-methylbenzophenone derivatives, such as thermal stability and molecular weight, are crucial for their application in various fields. Baran et al. (2015) investigated the thermal degradation and antimicrobial properties of a new polyphenol derived from 2-Amino-4'-methylbenzophenone, providing valuable information on its physical properties (Baran et al., 2015).
Scientific Research Applications
Fluorescence Derivatization in Chromatography
2-Amino-4'-methylbenzophenone, through derivatives like 2-Amino-4,5-ethylenedioxyphenol, has been found useful in fluorescence derivatization for aromatic aldehydes in liquid chromatography. It reacts selectively with aldehydes in a two-step process involving heating and acidification, producing fluorescent derivatives that can be separated by reversed-phase chromatography (Nohta et al., 1994).
Antitumor Properties
2-Amino-4'-methylbenzophenone derivatives, such as 2-(4-aminophenyl)benzothiazoles, have exhibited potent antitumor properties. These compounds induce cytochrome P 450 1A1, which is critical for executing antitumor activity. They have been evaluated for their effectiveness in treating breast and ovarian tumors in vivo (Bradshaw et al., 2002).
Enantioselective Electrodes
The derivatives of 2-Amino-4'-methylbenzophenone, such as 4-Methylbenzophenone, have been utilized in creating enantioselective electrodes. These electrodes are used for the stereoselective electroreduction of compounds like 4-methylbenzophenone and acetophenone, achieving up to 17% optical purity of the corresponding alcohols (Schwientek et al., 1999).
Synthesis of Amino Acids
2-Amino-4'-methylbenzophenone derivatives are used in the synthesis of alpha-amino acids. These derivatives, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, play a crucial role in the synthesis of amino acids, demonstrating the compound's importance in organic chemistry (Ueki et al., 2003).
Inflammatory and Kinase Inhibition
4-Aminobenzophenone derivatives, a category including 2-Amino-4'-methylbenzophenone, have been synthesized and showed significant anti-inflammatory activity. They inhibit the release of proinflammatory cytokines and are potent inhibitors of p38 MAP kinase (Ottosen et al., 2003).
Formation of Quinoline Derivatives
2-Amino-4'-methylbenzophenone reacts with aliphatic acids in the presence of polyphosphoric acid, forming quinoline derivatives. This reaction mechanism is similar to Friedlander’s reaction, highlighting the compound's utility in organic synthesis (Ishiwaka et al., 1970).
Photostabilisation in Polymers
2-Hydroxybenzophenone derivatives, related to 2-Amino-4'-methylbenzophenone, have been studied for their thermal and photostabilising action in polyolefin films. They exhibit effective thermal and light stabilisation in various polyolefin systems, demonstrating their importance in material science (Allen et al., 1993).
properties
IUPAC Name |
(2-aminophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMJUQSANCPTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189758 | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4'-methylbenzophenone | |
CAS RN |
36192-63-9 | |
Record name | 2-Amino-4′-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36192-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036192639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4'-methylbenzophenone m | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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